molecular formula C12H24OSi B14215855 tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane CAS No. 777076-74-1

tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane

Cat. No.: B14215855
CAS No.: 777076-74-1
M. Wt: 212.40 g/mol
InChI Key: UFLDXRGRABJXCI-LLVKDONJSA-N
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Description

tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is a silicon-based organic compound with the molecular formula C16H30OSi. It is known for its unique structural properties, which make it valuable in various chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with (1R)-2-methylcyclopent-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is used in a wide range of scientific research applications:

    Chemistry: It serves as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group can be selectively introduced and removed under mild conditions, allowing for the protection and deprotection of sensitive functional groups during multi-step synthesis. This property is particularly valuable in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable protective groups and undergo selective reactions makes it a valuable tool in synthetic chemistry.

Properties

CAS No.

777076-74-1

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-dimethyl-[(1R)-2-methylcyclopent-2-en-1-yl]oxysilane

InChI

InChI=1S/C12H24OSi/c1-10-8-7-9-11(10)13-14(5,6)12(2,3)4/h8,11H,7,9H2,1-6H3/t11-/m1/s1

InChI Key

UFLDXRGRABJXCI-LLVKDONJSA-N

Isomeric SMILES

CC1=CCC[C@H]1O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CCCC1O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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